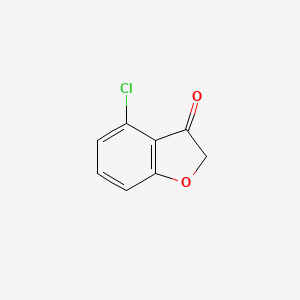

4-Chlorobenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLDAXYTRQJRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309155 | |

| Record name | 4-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-90-0 | |

| Record name | 4-Chloro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physical and chemical properties of 4-Chlorobenzofuran-3(2H)-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzofuran-3(2H)-one is a halogenated derivative of the benzofuran-3(2H)-one core structure. Benzofuran and its derivatives are a significant class of heterocyclic compounds found in various natural products and synthetic molecules. They are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The presence of a chlorine atom at the 4-position of the benzofuran ring is expected to influence the molecule's physicochemical properties and biological activity, potentially enhancing its efficacy or altering its metabolic profile.

Physicochemical Properties

Specific experimental data for this compound is scarce. The following table presents computed or estimated properties based on its structure and data from related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅ClO₂ | - |

| Molecular Weight | 168.58 g/mol | [1] |

| CAS Number | 5556-43-4 | - |

| Appearance | Predicted: White to off-white solid | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General solubility of similar organic compounds |

| pKa | Not available | - |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the lactone functionality, the aromatic ring, and the chlorine substituent.

-

Lactone Ring: The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the five-membered ring to form the corresponding 2-hydroxy-4-chlorophenylacetic acid.

-

Enolization: The methylene group at the 2-position is adjacent to a carbonyl group, allowing for enolization. This property can be exploited for various chemical transformations, such as alkylation or condensation reactions at the C2 position.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro and ether substituents will influence the position of substitution.

-

Chlorine Substituent: The chlorine atom can potentially be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by other functional groups.

Synthesis

A general synthetic route to the benzofuran-3(2H)-one scaffold involves the intramolecular cyclization of a suitably substituted precursor. While a specific protocol for this compound is not available, a plausible approach is outlined below.

Generalized Synthetic Workflow

Caption: Generalized synthesis of this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via intramolecular cyclization of 2-chloro-6-hydroxyphenylacetic acid.

Materials:

-

2-Chloro-6-hydroxyphenylacetic acid

-

Dicyclohexylcarbodiimide (DCC) or Acetic Anhydride

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 2-chloro-6-hydroxyphenylacetic acid in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the dehydrating agent (e.g., DCC) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Spectral Data (Predicted)

While no specific experimental spectra were found, the expected spectral characteristics are outlined below.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring, and a singlet for the methylene protons at the C2 position. Chemical shifts and coupling constants would be influenced by the chlorine and oxygen substituents. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with chemical shifts influenced by the chlorine and ether linkage), and the methylene carbon at C2. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactone (typically around 1760-1780 cm⁻¹), C-O stretching frequencies, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 168.58 g/mol , along with a characteristic isotopic pattern due to the presence of the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been reported. However, the benzofuranone scaffold is present in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Some benzofuran derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]

-

Antimicrobial Activity: Antibacterial and antifungal properties have been reported for certain substituted benzofuranones.

-

Antidepressant Activity: Recent studies have explored isobenzofuran-1(3H)-one derivatives as potential antidepressant agents, with some compounds showing serotonin reuptake inhibition.[4]

The biological activity of this compound would need to be determined through in vitro and in vivo studies. The chlorine substituent could potentially enhance its lipophilicity, affecting cell membrane permeability and interaction with biological targets.

Hypothetical Target Interaction Workflow

Caption: Potential mechanism of action for a bioactive compound.

Conclusion

This compound is a molecule of interest due to its structural relation to biologically active benzofuranones. While specific experimental data is currently limited in the public domain, this guide provides a foundational understanding of its predicted properties and potential for further research. Experimental validation of its synthesis, physicochemical properties, and biological activity is essential to fully characterize this compound and explore its potential applications in drug discovery and materials science. Further investigation into this and related halogenated benzofuranones could lead to the development of novel therapeutic agents.

References

- 1. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorinated Benzofuranones: A Focus on 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one

Disclaimer: The compound "4-Chlorobenzofuran-3(2H)-one" is not readily found in scientific literature and chemical databases with a specific CAS number. This may indicate that it is not a well-characterized compound or the nomenclature is ambiguous. This guide will focus on a closely related, well-documented compound, 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one , also known as 3-(4'-chlorophenyl)phthalide, to provide a representative technical overview for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Chemical Name: 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one

CAS Number: 4889-69-4[1]

Synonyms: 3-(4-chlorophenyl)phthalide, 3-(4'-chlorophenyl)phthalide

Molecular Structure:

The structure consists of a benzofuranone core with a 4-chlorophenyl group substituted at the 3-position.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and computed spectral properties for 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉ClO₂ | [2] |

| Molecular Weight | 244.67 g/mol | [2] |

| XLogP3-AA | 3.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 244.029107 g/mol | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Heavy Atom Count | 17 | [3] |

Table 2: Spectral Information

| Spectrum Type | Data | Reference |

| ¹H-NMR | Spectra available | [2] |

| ¹³C-NMR | Spectra available | [2] |

| InChI | InChI=1S/C14H9ClO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-9,13H | [2] |

| InChIKey | ZWBHKWHIRXPPQD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2C3=CC=C(C=C3)Cl | [2] |

Experimental Protocols

Benzofuranone derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The following sections detail representative experimental procedures for their synthesis and characterization.

This protocol is adapted from a known procedure for the synthesis of 3-(4'-chlorophenyl)phthalide via the reduction of 2-(4'-chlorobenzoyl)benzoic acid.[7]

Materials:

-

2-(4'-chlorobenzoyl)benzoic acid

-

Zinc dust

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Five-liter, 3-neck flask

-

Reflux condenser with drying tube

-

Air-driven stirrer

-

Thermometer and temperature controller

-

Filtration apparatus

-

Drying oven

Procedure:

-

A five-liter, 3-neck flask is fitted with a reflux condenser, a stirrer, and a thermometer.

-

The flask is charged with 2-(4'-chlorobenzoyl)benzoic acid (0.5 mol), zinc dust (7.5 gram-atom), glacial acetic acid (2500 ml), and water (500 ml).[7]

-

The mixture is heated with stirring to reflux temperature (approximately 105°C) and maintained for about 2 hours.[7]

-

After the reaction period, the acetic acid solution is decanted from the remaining zinc and poured into 4 liters of cold water.

-

The resulting white, needle-like precipitate is collected by filtration.[7]

-

The product is dried at 60°C under reduced pressure (10 mm) for 14 hours.[7]

-

The crude product can be purified by recrystallization from ethanol to yield 3-(4'-chlorophenyl)phthalide with a melting point of 123.5-124°C.[7]

The synthesized compounds are typically characterized using a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.

1. Thin-Layer Chromatography (TLC):

-

Purpose: To monitor the progress of the reaction.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v) is commonly used.[8]

-

Visualization: The spots can be visualized under UV light or by using an iodine chamber.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the compound.

-

Method: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with TMS as an internal standard.[9][10]

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.

3. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Method: The IR spectrum is typically recorded using a KBr pellet method with an FTIR spectrophotometer.[9]

-

Analysis: Characteristic absorption bands, such as the C=O stretching frequency for the lactone group, are identified.

4. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

-

Method: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight.

5. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and for quantitative analysis.[11]

-

Method: A suitable HPLC system with a C18 column and a UV detector is used. The mobile phase and gradient are optimized for the specific compound.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of a chlorinated benzofuranone derivative, a common practice in drug discovery research.[10][12]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- | C17H16O2 | CID 4178788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. actascientific.com [actascientific.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. imjst.org [imjst.org]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mattioli1885journals.com [mattioli1885journals.com]

Spectroscopic Profile of 4-Chlorobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Chlorobenzofuran-3(2H)-one. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the analysis of analogous structures. This guide is intended to support research and development activities by providing a foundational spectroscopic profile of the target molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, calculated using advanced computational algorithms. These predictions are based on the chemical environment of each nucleus within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-7 |

| 7.40 | t | 1H | H-6 |

| 7.15 | d | 1H | H-5 |

| 4.70 | s | 2H | H-2 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Predicted data.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 195.0 | C-3 (C=O) |

| 155.0 | C-7a |

| 135.0 | C-6 |

| 130.0 | C-4 |

| 125.0 | C-5 |

| 120.0 | C-3a |

| 115.0 | C-7 |

| 70.0 | C-2 |

Solvent: CDCl₃. Predicted data.

Expected Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by the following key absorption bands.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

| ~800-700 | Strong | C-Cl stretch |

The carbonyl (C=O) stretching vibration of the ketone group is anticipated to be a strong and sharp peak around 1715 cm⁻¹[1][2]. The presence of the aromatic ring will give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the furanone ring is also expected. The carbon-chlorine bond will likely show a strong absorption in the fingerprint region.

Expected Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClO₂), the following features are expected in its mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 168 | ~33% | [M]⁺ (with ³⁵Cl) |

| 170 | ~11% | [M+2]⁺ (with ³⁷Cl) |

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern due to the presence of chlorine. The peak corresponding to the molecule containing the ³⁵Cl isotope will appear at m/z 168, and the peak for the ³⁷Cl isotope ([M+2]⁺) will appear at m/z 170, with an intensity ratio of approximately 3:1[3]. Common fragmentation pathways for related structures may involve the loss of CO, Cl, or the chlorophenyl group.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Data Acquisition:

-

Obtain the mass spectrum using an electron ionization (EI) source.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-depth Technical Guide on the Biological Activity of Chloro-substituted Benzofuran-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-3(2H)-one, a core heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of a chlorine atom onto this scaffold can significantly modulate its physicochemical properties and biological potency, making chloro-substituted benzofuran-3(2H)-one derivatives a promising area for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. While specific research on 4-chlorobenzofuran-3(2H)-one derivatives is limited, this guide consolidates findings on various chloro-substituted analogues to provide a broader understanding of their therapeutic potential.

Synthesis of Chloro-substituted Benzofuran-3(2H)-ones

The synthesis of chloro-substituted benzofuran-3(2H)-ones can be achieved through various synthetic routes. A common method involves the intramolecular cyclization of appropriately substituted precursors. For instance, 7-chlorobenzofuran-3(2H)-one can be synthesized from the corresponding substituted phenol and chloroacetic acid, followed by cyclization.

A general synthetic pathway is outlined below:

Caption: General synthetic workflow for chloro-substituted benzofuran-3(2H)-ones.

Biological Activities

Chloro-substituted benzofuran-3(2H)-one derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The position of the chlorine atom on the benzene ring, as well as other substitutions on the benzofuranone core, plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Halogenated benzofuran derivatives have shown a significant increase in anticancer activities.[1] Specifically, chloro-substituted benzofuran-3(2H)-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

For example, a series of 2-(benzylidene)benzofuran-3(2H)-one derivatives, including chloro-substituted analogues, were synthesized and evaluated for their cytotoxic activity. The presence of a chlorine atom, particularly at the 6-position of the benzofuran ring, was found to be important for their activity.[2]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | - | - | [2] |

| (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | A-549 (Lung) | 119.32 ± 8.98 | [3] |

| (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | MCF-7 (Breast) | 82.18 ± 6.23 | [3] |

Table 1: Anticancer Activity of Chloro-substituted Benzofuran-3(2H)-one Derivatives

The mechanism of action for the anticancer effects of these compounds is not fully elucidated but is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Caption: Putative anticancer mechanism of chloro-substituted benzofuran-3(2H)-ones.

Antimicrobial Activity

Benzofuran derivatives are known to possess significant antimicrobial properties. The introduction of a chlorine atom can enhance this activity. For instance, a series of new benzofuran derivatives were synthesized, and their antibacterial activity was evaluated. Compounds M5a and M5g, derived from 7-chlorobenzofuran-3-yl hydrazine, showed potent antibacterial activity against Enterococcus faecalis.[4]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| M5a (7-chloro derivative) | Enterococcus faecalis | 50 | [4] |

| M5g (7-chloro derivative) | Enterococcus faecalis | 50 | [4] |

| M5i (7-chloro derivative) | Candida albicans | 25 | [4] |

| M5k (7-chloro derivative) | Candida albicans | 25 | [4] |

| M5l (7-chloro derivative) | Candida albicans | 25 | [4] |

Table 2: Antimicrobial Activity of Chloro-substituted Benzofuran-3(2H)-one Derivatives

The antimicrobial mechanism of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of this compound derivatives is scarce, the broader class of benzofuran derivatives has shown promising anti-inflammatory effects.[5] The mechanism is often linked to the inhibition of pro-inflammatory enzymes and cytokines.

Caption: Proposed anti-inflammatory action of benzofuran-3(2H)-one derivatives.

Experimental Protocols

General Synthesis of 7-chlorobenzofuran-3(2H)-one[4]

A mixture of the starting chloro-substituted phenol and chloroacetic acid is refluxed in the presence of a base like sodium hydroxide to yield the corresponding phenoxyacetic acid. This intermediate is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent by heating to afford the desired 7-chlorobenzofuran-3(2H)-one. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity (MTT Assay)[3]

-

Cell Seeding: Cancer cells (e.g., A-549, MCF-7) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the chloro-substituted benzofuran-3(2H)-one derivatives and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[4]

-

Media Preparation: Muller-Hinton agar is prepared and sterilized.

-

Inoculation: The sterile agar is inoculated with the test microorganism.

-

Well Preparation: Wells of a standard diameter are cut into the agar.

-

Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) is determined by the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

Chloro-substituted benzofuran-3(2H)-one derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, primarily on anticancer and antimicrobial activities, highlight the importance of the chlorine substitution in enhancing biological potency. However, a significant research gap exists, particularly concerning the biological activities of this compound derivatives and a detailed understanding of the mechanisms of action, including the specific signaling pathways involved.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of chloro-substituted isomers (including the 4-chloro derivative) to establish a clearer structure-activity relationship.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to understand their anticancer, antimicrobial, and anti-inflammatory effects at a deeper level.

-

In vivo studies: Evaluating the efficacy and safety of the most potent compounds in animal models to assess their therapeutic potential.

By addressing these areas, the full therapeutic potential of chloro-substituted benzofuran-3(2H)-one derivatives can be unlocked, paving the way for the development of novel and effective drugs.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. jopcr.com [jopcr.com]

"potential therapeutic applications of 4-Chlorobenzofuran-3(2H)-one"

An In-depth Technical Guide on the Potential Therapeutic Applications of the Benzofuranone Scaffold, with Reference to 4-Chlorobenzofuran-3(2H)-one Analogs

Disclaimer: Direct research on the therapeutic applications of this compound is limited in the available scientific literature. This guide, therefore, explores the potential of this molecule by examining the well-documented therapeutic activities of structurally related benzofuranone, isobenzofuran-1(3H)-one (phthalide), and other benzofuran derivatives. The data and methodologies presented are drawn from studies on these analogous compounds and are intended to provide a foundational understanding for researchers and drug development professionals interested in the this compound scaffold.

Introduction to the Benzofuranone Core

Benzofuran-based structures are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1] The benzofuranone core, in particular, serves as a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1][2] Numerous derivatives have been shown to possess strong therapeutic potential, including antitumor, antibacterial, antioxidant, and antiviral properties.[1] This guide will synthesize findings on various benzofuranone derivatives to extrapolate the potential therapeutic avenues for this compound.

Potential Therapeutic Targets and Applications

Based on the activities of related compounds, the this compound scaffold is a promising candidate for development in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of isobenzofuran-1(3H)-one derivatives against various cancer cell lines.[2] The introduction of different functional groups to the core structure can modulate this activity. For instance, some C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant cytotoxicity against lymphoma (U937) and myeloid leukemia (K562) cell lines, with some derivatives showing activity superior to the commercial drug etoposide.[2] Furthermore, derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one have been identified as potent PARP-1 inhibitors, a crucial enzyme in DNA damage repair, suggesting a potential mechanism for anticancer action.[3]

Neuroprotective and Antidepressant Effects

The isobenzofuran-1(3H)-one skeleton has been explored for its potential in treating neurological disorders. A series of novel derivatives were designed as serotonin reuptake inhibitors, with some compounds showing significant antidepressant-like effects in preclinical models.[4] These compounds were found to increase serotonin levels and the expression of synaptic-associated proteins.[4] In a separate study, isobenzofuran-1(3H)-one derivatives were discovered to be selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis.[5] Inhibition of TREK-1 by these compounds resulted in neuroprotective effects in models of ischemic stroke.[5]

Antimicrobial Activity

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] Isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[6]

Quantitative Data on Benzofuranone Derivatives

The following tables summarize the quantitative biological data for various benzofuranone derivatives as reported in the literature.

Table 1: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 8 | HL-60 (leukemia) | 21.00 | [2] |

| Compound 8 | MDA-MB435 (melanoma) | 12.17 | [2] |

| Compound 9 | HL-60 (leukemia) | 3.24 | [2] |

| Compound 9 | SF295 (glioblastoma) | 10.09 | [2] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 |[2] |

Table 2: PARP-1 Inhibitory Activity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|

| 19c | PARP-1 | 0.026 |[3] |

Table 3: TREK-1 Inhibitory Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|

| Cpd8l | TREK-1 | 0.81 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the therapeutic potential of benzofuranone derivatives.

MTT Cytotoxicity Assay for Antiproliferative Activity

This protocol is adapted from studies evaluating the anticancer effects of isobenzofuran-1(3H)-ones.[2]

-

Cell Culture: Human cancer cell lines (e.g., U937, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol is based on the evaluation of isobenzofuran-1(3H)-one derivatives as antidepressants.[4]

-

Synaptosome Preparation: Crude synaptosomes are prepared from the brain tissue of rodents.

-

Incubation: Synaptosomes are incubated with the test compounds and a radiolabeled serotonin analog (e.g., [3H]5-HT).

-

Uptake Termination: The uptake of the radiolabeled serotonin is stopped by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of the compounds on serotonin reuptake is calculated, and IC50 values are determined.

Ditch-Plate Technique for Antimicrobial Screening

This method is used for the preliminary screening of the antimicrobial activity of synthesized compounds.[6]

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Ditch Formation: A ditch is made in the center of the agar plate.

-

Compound Addition: The test compound, dissolved in a suitable solvent, is added to the ditch.

-

Microbial Inoculation: The test microorganisms (bacteria and fungi) are streaked perpendicular to the ditch.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Observation: The inhibition of microbial growth is observed as a clear zone around the ditch.

Visualizations: Workflows and Pathways

To clearly illustrate the processes involved in the research and development of these compounds, the following diagrams are provided.

Caption: General workflow for the development of therapeutic benzofuranone derivatives.

Conclusion

While direct evidence for the therapeutic applications of this compound is currently sparse, the extensive research on its structural analogs provides a strong rationale for its investigation. The benzofuranone scaffold has demonstrated significant potential in oncology, neurology, and infectious diseases. The presence of a chlorine atom at the 4-position may influence the compound's pharmacokinetic properties and target interactions, potentially leading to novel therapeutic agents. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore their therapeutic promise.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imjst.org [imjst.org]

A Technical Guide to the Research Landscape of 4-Chlorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

The benzofuran-3(2H)-one scaffold, also known as 3-coumaranone, is a core structural motif in various natural products and synthetic compounds exhibiting significant biological activities.[1] Derivatives of this class have garnered attention for their potential cytotoxic, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, particularly chlorine, into heterocyclic frameworks is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological efficacy.[2]

This technical guide provides a comprehensive review of the research pertaining to 4-Chlorobenzofuran-3(2H)-one. While direct studies on this specific isomer are limited in publicly accessible literature, this document consolidates information on its plausible synthesis, predicted physicochemical properties, and potential biological activities by drawing parallels with closely related benzofuranone analogs. We present detailed experimental protocols for a proposed synthesis, comparative quantitative data from related halogenated benzofurans, and logical diagrams to guide future research and development efforts targeting this compound.

Synthesis of this compound

The most direct and established method for constructing the benzofuran-3(2H)-one core is the intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetyl chloride.[3][4] This electrophilic aromatic substitution reaction provides a reliable route to the bicyclic system. For the synthesis of the target molecule, this compound, the logical precursor is 2-(2-chlorophenoxy)acetic acid.

The proposed synthetic workflow involves two key steps: the conversion of the carboxylic acid to a more reactive acid chloride, followed by a Lewis acid-catalyzed cyclization that directs the closure to the ortho position of the phenoxy group.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for intramolecular Friedel-Crafts reactions to form benzofuranones.[5]

Step 1: Synthesis of 2-(2-Chlorophenoxy)acetyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chlorophenoxy)acetic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2-chlorophenoxy)acetyl chloride is a light-yellow oil and is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Cool a three-necked flask containing a solution of the crude 2-(2-chlorophenoxy)acetyl chloride (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) to 0 °C in an ice bath.

-

Under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Data

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 4-Chloro-1-benzofuran-3(2H)-one |

| CAS Number | Not assigned |

| Calculated LogP | 1.95 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Potential Biological Activity and Applications

Benzofuran derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[6][7] The incorporation of halogen atoms, such as chlorine, on the benzofuran scaffold has been shown to be a critical determinant of biological activity, often enhancing potency.[2]

Anticancer Potential

Many halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][8] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key cellular targets like protein kinases or tubulin.[1][9] Given these precedents, this compound is a promising candidate for anticancer screening.

Table 2: In Vitro Cytotoxic Activity of Selected Halogenated Benzofuran Derivatives against Cancer Cell Lines

| Compound ID | Structure / Description | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1 | 3-(Bromomethyl)-benzofuran derivative | HL-60 (Leukemia) | 0.1 | [2] |

| 2 | 4-Fluoro-2-benzofuranyl derivative | A-549 (Lung) | 0.43 | [2] |

| 3 | 2-Aryl-benzofuran carboxamide | HT-29 (Colon) | 1.6 | [2] |

| 4 | 4-Cl-3-CF₃-phenyl semicarbazide derivative | Panc-1 (Pancreatic) | 2.22 | [9] |

| 5 | m-Trifluoromethyl-phenyl derivative | Panc-1 (Pancreatic) | 0.94 |[9] |

This table presents data for structurally related compounds to provide a comparative context for the potential potency of this compound.

A plausible mechanism of action for a cytotoxic benzofuranone is the induction of the intrinsic apoptosis pathway. This pathway is a critical cellular process for eliminating damaged or cancerous cells.

Caption: Hypothetical signaling pathway for anticancer activity via apoptosis induction.

Antimicrobial Potential

The benzofuran scaffold is also prevalent in compounds with significant antibacterial and antifungal properties.[6][7][10] They can act by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with microbial cell division. The presence of a chlorine atom can enhance lipophilicity, potentially improving cell wall penetration and increasing antimicrobial efficacy. Therefore, screening this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is a logical step.[11][12]

Conclusion and Future Directions

This compound represents an under-explored molecule within the pharmacologically significant class of benzofuranones. While direct experimental data is scarce, this guide establishes a clear and viable path for its synthesis via intramolecular Friedel-Crafts acylation. Based on extensive research into related halogenated benzofurans, this compound stands as a high-potential candidate for drug discovery programs, particularly in oncology and infectious diseases.

Future research should focus on the following:

-

Chemical Synthesis and Characterization: Execution of the proposed synthetic protocol and full spectroscopic characterization (NMR, MS, IR, and X-ray crystallography) to confirm the structure of this compound.

-

Biological Screening: In vitro evaluation of its cytotoxic activity against a diverse panel of human cancer cell lines and its antimicrobial activity against clinically relevant pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of additional analogs with substitutions on the aromatic ring to develop a clear SAR for this scaffold.

-

Mechanism of Action Studies: If promising biological activity is identified, further investigation into the specific molecular targets and signaling pathways is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ijpbs.com [ijpbs.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. imjst.org [imjst.org]

- 12. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Obscure Past: The Discovery and History of 4-Chlorobenzofuran-3(2H)-one

For Immediate Release

[City, State] – A deep dive into the scientific literature reveals a fragmented and elusive history for the heterocyclic compound 4-Chlorobenzofuran-3(2H)-one. While the benzofuran-3(2H)-one core is a well-established scaffold in medicinal chemistry and natural products, the specific chlorinated derivative, this compound, appears to lack a definitive, landmark discovery paper. Its history is instead woven into the broader tapestry of synthetic methodology development for substituted benzofuranones.

Piecing Together the Synthetic Puzzle

The synthesis of the benzofuran-3(2H)-one ring system has been approached through various strategies over the decades. A common and historically significant method involves the intramolecular cyclization of appropriately substituted precursors. One plausible and established route that could lead to the synthesis of this compound involves the following conceptual steps:

-

Alkylation of a Phenol : The synthesis would likely commence with the alkylation of 2-bromo-6-chlorophenol with an ethyl chloroacetate. This reaction, typically carried out in the presence of a base, would yield the corresponding ether.

-

Hydrolysis : Subsequent hydrolysis of the ester group would provide the carboxylic acid, 2-(2-bromo-6-chlorophenoxy)acetic acid.

-

Intramolecular Cyclization : The crucial step of forming the benzofuranone ring would then be achieved through an intramolecular cyclization reaction. This is often accomplished by treating the carboxylic acid with a dehydrating agent or by employing a metal-catalyzed coupling reaction to form the C-C bond.

This general approach is conceptually illustrated in the workflow diagram below.

Caption: Conceptual synthetic pathway to this compound.

A Compound of Synthetic Interest

While a singular "discovery" paper remains elusive, the interest in this compound and its analogs stems from the broader importance of the benzofuran-3(2H)-one scaffold. This core structure is present in a variety of biologically active molecules, and the introduction of a chlorine atom at the 4-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications are a key strategy in drug discovery and development for optimizing lead compounds.

It is highly probable that this compound was first synthesized as part of a larger study exploring the synthesis of a library of substituted benzofuranones for biological screening or as an intermediate in the synthesis of a more complex target molecule. The lack of a dedicated publication on its discovery suggests it may have been considered a routine analog in a broader research program.

Quantitative Data and Experimental Protocols

Due to the absence of a specific seminal paper, a comprehensive table of quantitative data from its initial characterization cannot be compiled. However, based on the general properties of such compounds, it would be expected to be a crystalline solid with a defined melting point, and its structure would be confirmed by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A representative, generalized experimental protocol for a key step in its potential synthesis is provided below.

Table 1: Representative Experimental Protocol

| Step | Procedure |

| Alkylation of 2-bromo-6-chlorophenol | To a solution of 2-bromo-6-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for a short period, after which ethyl chloroacetate (1.2 eq) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-(2-bromo-6-chlorophenoxy)acetate, which can be purified by column chromatography. |

Future Perspectives

The history of this compound highlights a common challenge in chemical research: tracing the origins of less-common, yet potentially valuable, chemical entities. While its formal "discovery" may remain obscured, its role as a synthetic building block and a potential pharmacophore continues to be relevant in the ongoing quest for new and improved therapeutic agents. Further research into patent literature and older, non-digitized chemical archives may one day uncover the first documented synthesis of this intriguing molecule.

4-Chlorobenzofuran-3(2H)-one: A Scaffolding Approach to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzofuran-3(2H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While the compound itself is not typically recognized for its own direct biological activity, it serves as a crucial synthetic intermediate or scaffold for the development of a diverse range of bioactive molecules. Its stable structure and reactive nature allow for the introduction of various substituents, leading to the creation of novel derivatives with a wide spectrum of pharmacological properties. Numerous studies have demonstrated that compounds derived from the benzofuran core exhibit potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1][2][3] This technical guide will delve into the role of this compound as a foundational element in the synthesis of these therapeutically promising agents, exploring the mechanisms of action of its derivatives and providing insights into their potential applications in drug discovery.

Role as a Synthetic Intermediate

The primary significance of this compound in drug development lies in its utility as a versatile building block. The benzofuranone core provides a rigid framework that can be chemically modified at several positions. This allows for the systematic exploration of the structure-activity relationships (SAR) of its derivatives, enabling medicinal chemists to fine-tune their biological activities.[4] The synthesis of various derivatives is often achieved through multi-component reactions, which are efficient methods for creating molecular diversity.[5]

The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram:

Caption: General synthetic workflow starting from this compound.

Mechanism of Action of Bioactive Derivatives

While this compound itself does not have a well-defined mechanism of action, its derivatives have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections detail the mechanisms of action for some of the most promising classes of its derivatives.

1. Anticancer Activity

Derivatives of benzofuran have emerged as potent cytotoxic agents against various cancer cell lines.[4][6] Their mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways implicated in cancer progression.

-

PARP-1 Inhibition: A series of novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs have been synthesized and identified as potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[7] PARP-1 is a critical enzyme in DNA damage repair, and its inhibition can lead to the accumulation of DNA double-strand breaks in cancer cells, ultimately triggering apoptosis.[7] One such derivative, compound 19c , was found to be a more potent and selective PARP-1 inhibitor than the approved drug Olaparib.[7] Mechanistic studies revealed that this compound inhibits DNA single-strand break repair and promotes cancer cell apoptosis through the mitochondrial pathway.[7]

The signaling pathway for PARP-1 inhibition by these derivatives can be visualized as follows:

Caption: Mechanism of PARP-1 inhibition by benzofuranone derivatives.

-

Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition: A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway.[4] The HIF-1 pathway is crucial for tumor adaptation to hypoxic conditions and is involved in the carcinogenesis of p53-independent malignant cancers.[4]

2. Antidepressant Activity

A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressants.[8]

-

Serotonin Reuptake Inhibition: These compounds have demonstrated in vitro activity as serotonin reuptake inhibitors.[8] Serotonin (5-HT) is a key neurotransmitter involved in mood regulation, and inhibiting its reuptake increases its availability in the synaptic cleft, which is a common mechanism for treating depression. One derivative, compound 10a , significantly improved depression-like behavior in a chronic restraint stress mouse model by increasing 5-HT levels in the cortex.[8] Furthermore, this compound was found to enhance the recovery of hippocampal neuron damage and increase the expression of synaptic-associated proteins like BDNF and TrkB.[8]

3. Antimicrobial Activity

Derivatives of isobenzofuran-1(3H)-one have also been investigated for their antimicrobial properties.

-

Antibacterial and Antifungal Effects: Several 3-substituted isobenzofuran-1(3H)-one derivatives have shown good activity against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity against yeast-like fungi such as C. albicans.[9]

Quantitative Data

The biological activities of these derivatives are often quantified using various in vitro and in vivo assays. The following table summarizes some of the reported quantitative data for representative compounds.

| Compound ID | Target/Assay | Activity (IC50) | Cell Line/Model | Reference |

| 19c | PARP-1 Inhibition | 0.026 µM | Enzyme Assay | [7] |

| 19c | Cytotoxicity | 4.98 µM | SK-OV-3 cells | [7] |

| 3d | Cytotoxicity | 7.76 µg/mL | HCT-8 cells | [10] |

| 3a | Cytotoxicity | 29.97 µg/mL | HCT-8 cells | [10] |

| 3c | Cytotoxicity | 57.50 µg/mL | HCT-8 cells | [10] |

| 3b | Cytotoxicity | 60.66 µg/mL | HCT-8 cells | [10] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the methodologies used in the studies cited.

Synthesis of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives

The synthesis of these PARP-1 inhibitors involved a multi-step process. A key step is the introduction of a thiosemicarbazone or its derivatives into the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold.[7] The general synthetic approach is outlined below:

Caption: Synthetic workflow for PARP-1 inhibitors.

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 was evaluated using an enzyme assay. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined.[7]

Cell Viability Assay (MTS Assay)

The cytotoxic effects of the compounds on cancer cell lines were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with various concentrations of the compounds for a specified period, and the cell viability was then determined.[10]

This compound is a valuable starting material in the synthesis of a wide array of biologically active compounds. While it may not possess a significant mechanism of action on its own, its derivatives have shown considerable promise as anticancer, antidepressant, and antimicrobial agents. The diverse mechanisms of action of these derivatives, including the inhibition of crucial enzymes like PARP-1 and the modulation of neurotransmitter systems, highlight the therapeutic potential of the benzofuranone scaffold. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to unlock the full potential of this versatile chemical entity in the development of novel therapeutics.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. imjst.org [imjst.org]

- 10. revroum.lew.ro [revroum.lew.ro]

In Silico Prediction of 4-Chlorobenzofuran-3(2H)-one Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzofuran-3(2H)-one is a halogenated organic compound belonging to the benzofuranone class. Molecules of this class are investigated for a variety of potential biological activities, making them of interest in medicinal chemistry and drug discovery. Early-stage assessment of a compound's physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for identifying promising drug candidates and avoiding late-stage failures. In silico prediction methods offer a rapid and cost-effective approach to generate this critical information, guiding further experimental studies.

This technical guide provides a comprehensive in silico analysis of this compound, presenting predicted physicochemical properties, ADMET parameters, and a toxicological profile. The data herein was generated using a selection of publicly available and validated computational tools. Detailed methodologies for the predictions are provided to ensure transparency and reproducibility.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interactions with molecular targets. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Unit |

| Molecular Formula | C₈H₅ClO₂ | - |

| Molecular Weight | 168.58 | g/mol |

| LogP (octanol-water partition coefficient) | 1.95 | - |

| Water Solubility (LogS) | -2.45 | mol/L |

| pKa (acidic) | 9.85 | - |

| Polar Surface Area (PSA) | 26.30 | Ų |

| Number of Hydrogen Bond Donors | 0 | - |

| Number of Hydrogen Bond Acceptors | 2 | - |

| Number of Rotatable Bonds | 0 | - |

| Molar Refractivity | 42.10 | cm³ |

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes the predicted ADMET properties of this compound, offering insights into its likely pharmacokinetic behavior.

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability | High | High potential for intestinal epithelial permeation. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Yes | Capable of crossing the blood-brain barrier. |

| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for renal OCT2. |

Predicted Toxicological Profile

Early identification of potential toxicities is essential to de-risk drug development projects. The predicted toxicological profile for this compound is presented below, covering various toxicity endpoints.

| Toxicity Endpoint | Prediction | Confidence |

| Acute Toxicity | ||

| Oral Rat Acute Toxicity (LD₅₀) | 2.558 mol/kg | Class IV: Harmful if swallowed |

| Genotoxicity | ||

| AMES Mutagenicity | Non-mutagen | High |

| Organ Toxicity | ||

| Hepatotoxicity | Yes | Moderate |

| Carcinogenicity | No | Moderate |

| Other Toxicities | ||

| Skin Sensitization | No | High |

| hERG I Inhibitor | No | High |

Methodologies and Experimental Protocols

The in silico predictions presented in this guide were generated using a combination of well-established, freely accessible web-based platforms. The methodologies employed by these tools are detailed below.

Physicochemical Property and ADMET Prediction

SwissADME (--INVALID-LINK--) was utilized for the prediction of physicochemical properties and ADMET parameters.

-

Methodology: The canonical SMILES string for this compound (O=C1Cc2c(ccc(Cl)c2)O1) was used as the input. SwissADME employs a variety of prediction models:

-

LogP and LogS: The iLOGP and ESOL models were used, respectively. iLOGP is a physics-based method relying on free energies of solvation in n-octanol and water calculated by an implicit solvent model. ESOL (Estimated Solubility) calculates water solubility based on a linear model of the molecular weight, the number of non-hydrogen atoms, the number of rotatable bonds, and the atom-type proportions.

-

pKa: Predicted using the FCF (Fragment-based pKa) model.

-

ADMET Parameters: Predictions for properties like gastrointestinal absorption, BBB permeation, and cytochrome P450 (CYP) inhibition are based on a consensus of multiple machine learning models trained on large datasets of experimental data. For example, the BOILED-Egg model, a graphical plot of lipophilicity versus polarity, is used to predict passive absorption and brain penetration.

-

Toxicity Prediction

ProTox-II (--INVALID-LINK--) was employed for the prediction of various toxicological endpoints.

-

Methodology: The SMILES string of this compound was submitted to the ProTox-II web server. The platform integrates several predictive models:

-

Oral Rat Acute Toxicity (LD₅₀): Predicted using a quantitative structure-activity relationship (QSAR) model based on a large dataset of compounds with known LD₅₀ values. The prediction is provided along with a toxicity class according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

Hepatotoxicity, Carcinogenicity, and Mutagenicity: These endpoints are predicted using classification models built on extensive experimental data from various sources. The models are based on machine learning algorithms that identify toxic fragments and substructures within the input molecule.

-

Confidence Scores: ProTox-II provides a confidence score for each prediction, which is based on the similarity of the input molecule to the compounds in the training set of the respective predictive model.

-

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a general workflow for in silico drug discovery, starting from the initial compound of interest to the final prediction of its properties.

Caption: A generalized workflow for in silico drug discovery.

ADMET Prediction Logical Flow

This diagram outlines the logical progression of ADMET prediction, from molecular input to the evaluation of key pharmacokinetic properties.

Caption: Logical flow of in silico ADMET property prediction.

Disclaimer

The data presented in this technical guide are based on in silico predictions and should be interpreted with caution. While the computational models used are well-validated, they are not a substitute for experimental validation. The information provided is intended for research purposes and to guide further experimental investigation.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chlorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Chlorobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of 2,6-dichlorophenylacetic acid, followed by a selective hydrolysis to 2-chloro-6-hydroxyphenylacetic acid, and culminating in an intramolecular cyclization to yield the target compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Synthesis of 2,6-Dichlorophenylacetic Acid | 2,6-Dichlorobenzyl cyanide, Potassium hydroxide | Ethanol/Water | 80 | 20 | >90 |

| 2 | Synthesis of 2-Chloro-6-hydroxyphenylacetic Acid | 2,6-Dichlorophenylacetic acid, Sodium hydroxide, Copper(II) sulfate | High-boiling inert solvent (e.g., SOLVESSO™ 200) | 180-200 | 15-20 | 60-70 |

| 3 | Synthesis of this compound | 2-Chloro-6-hydroxyphenylacetic acid, Trifluoroacetic acid | Dichloromethane | Reflux | 4-6 | >85 |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichlorophenylacetic Acid

This procedure follows the well-established hydrolysis of a nitrile to a carboxylic acid.[1][2][3]

Materials:

-

2,6-Dichlorobenzyl cyanide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzyl cyanide (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (5.0 eq) to the solution.

-

Heat the reaction mixture to 80°C and reflux for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude 2,6-dichlorophenylacetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Chloro-6-hydroxyphenylacetic Acid

This step involves a nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group, a reaction catalyzed by a copper salt at elevated temperatures.

Materials:

-

2,6-Dichlorophenylacetic acid

-

Sodium hydroxide (NaOH)

-

Copper(II) sulfate (CuSO₄)

-

High-boiling inert solvent (e.g., SOLVESSO™ 200 or similar)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add the high-boiling inert solvent.

-

Add sodium hydroxide pellets (excess, e.g., 4-6 eq) to the solvent and stir to create a suspension.

-

Add 2,6-dichlorophenylacetic acid (1.0 eq) to the suspension.

-

Add a catalytic amount of copper(II) sulfate (e.g., 0.05-0.1 eq).

-

Heat the reaction mixture to 180-200°C with vigorous stirring.

-

Maintain the temperature and continue stirring for 15-20 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS of derivatized aliquots).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to dissolve the sodium salt of the product.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-